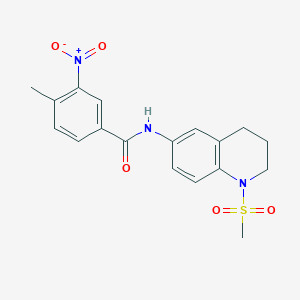
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide is a chemically synthesized molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential uses of the compound . For instance, the paper on 4-iodo-3-nitrobenzamide discusses a prodrug with a nitro group that can be reduced to a nitroso derivative, which is effective in killing tumor cells. This suggests that the nitro group in the compound of interest may also play a crucial role in its biological activity.
Synthesis Analysis
The synthesis of related compounds involves the formation of nitrobenzamide derivatives, as seen in the paper discussing the one-pot cascade synthesis of quinazolin-4(3H)-ones . This process involves a nickel-catalyzed dehydrogenative coupling, which could potentially be adapted for the synthesis of the compound . The synthesis of methyl 4-methylsulfonyl-2-nitrobenzoate provides an example of how a nitrobenzoate derivative can be prepared, which may be relevant to the synthesis of the sulfonyl and nitro groups present in the target compound.
Molecular Structure Analysis
The molecular structure of related compounds can be quite complex, with various interactions influencing the overall conformation. For example, polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different packing patterns and hydrogen bonding interactions, which could be relevant when considering the molecular structure of 4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide. The dihedral angles between functional groups, as reported for methyl 4-methylsulfonyl-2-nitrobenzoate , would also be an important aspect of the molecular structure analysis for the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives is highlighted in the paper on 4-iodo-3-nitrobenzamide , where the reduction of the nitro group to a nitroso derivative plays a key role in the compound's biological activity. Similarly, the methylation reactions of 4-nitroquinoline provide insights into how substituents on the quinoline ring can affect the compound's reactivity in aqueous solutions. These reactions could be relevant when considering the chemical behavior of the target compound under physiological conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include its melting points, solubility in various solvents, and stability under different conditions. The polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide show different melting points, which could be indicative of the potential for the compound of interest to exhibit polymorphism as well. The intermolecular interactions, such as the weak bifurcated C—H⋯O interactions observed in methyl 4-methylsulfonyl-2-nitrobenzoate , would contribute to the compound's physical properties and could affect its solubility and crystallization behavior.
科学的研究の応用
Molecular Structure and Synthesis
The quinolinone structures, including the compound , have attracted attention due to their versatile applications in various fields like pharmacy, medicine, and engineering. The structural adaptability of quinolinones allows them to be modified with different ligands, broadening their application spectrum. The crystallographic studies of such compounds reveal intricate details about their molecular structures and intermolecular interactions, paving the way for their utilization in designing new materials or drugs (Michelini et al., 2019).
Therapeutic Potential and Mechanisms
Quinolinone derivatives have demonstrated significant promise in cancer therapy. They exhibit the ability to reduce cell proliferation in various cancer cell lines, including human hepatocellular, breast, and colon cancer cells. The pro-apoptotic effects of these derivatives are attributed to the activation of crucial genes involved in apoptosis, such as caspase 3, 8, and 9. The activation of these genes is likely mediated through the phosphorylation pathways of proteins like p38 and ERK, indicating a complex mechanism of action at the molecular level (Cumaoğlu et al., 2015).
Psychoactive and Neurotropic Effects
The psychoactive and neurotropic effects of quinolinone derivatives have been the subject of extensive studies. Certain compounds within this class have demonstrated specific sedative effects and notable anti-amnesic activities, highlighting their potential as therapeutic agents for conditions involving memory impairment or anxiety disorders. The combined anti-anxiety, anti-amnesic, and antihypoxic effects of these compounds underscore their potential as multifaceted psychoactive substances (Podolsky et al., 2017).
特性
IUPAC Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-5-6-14(11-17(12)21(23)24)18(22)19-15-7-8-16-13(10-15)4-3-9-20(16)27(2,25)26/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPOLEBXQFJMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)
![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)
![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)